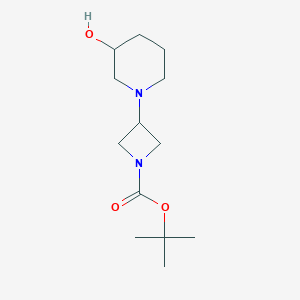

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a derivative of azetidine and piperidine, featuring a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate exhibit properties that may be beneficial in treating depression and anxiety disorders. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine and their effects on serotonin receptors, showing promising results for compounds with similar structures to this compound in reducing anxiety-like behaviors in animal models .

Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its structural similarity to known neuroprotective agents can facilitate the development of new therapeutics.

Data Table: Neuroprotective Activity of Piperidine Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Moderate neuroprotection | |

| Piperidine Derivative A | High neuroprotection | |

| Piperidine Derivative B | Low neuroprotection |

Antimicrobial Activity

Preliminary studies have shown that azetidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The unique structure of this compound may enhance its efficacy against resistant bacterial strains.

Case Study : A research article demonstrated that azetidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for further exploration of this compound .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

- Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride

Uniqueness

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group and azetidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Actividad Biológica

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 242.319 g/mol

- CAS Number : 1257293-73-4

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to cell growth and immune responses .

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

-

Neuroprotective Effects :

- Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegeneration .

- In vitro studies demonstrated that it could enhance cell viability in the presence of neurotoxic agents like amyloid-beta, suggesting potential applications in Alzheimer's disease .

- Antimicrobial Properties :

- Potential as a Drug Precursor :

Neuroprotection Against Amyloid-beta

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta. The results showed:

- Cell Viability Improvement : Treatment with the compound resulted in a significant increase in cell viability compared to untreated controls (62.98% vs. 43.78%) .

- Cytokine Modulation : The compound reduced TNF-alpha production, indicating a potential mechanism for its neuroprotective effects.

Antimicrobial Activity

In another study, various derivatives of azetidine compounds were tested for their antimicrobial properties:

- Efficacy Against Bacterial Strains : this compound showed promising results against both Gram-positive and Gram-negative bacteria, warranting further investigation into its structural modifications for enhanced activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine | Moderate neuroprotective effects | Similar structure but different receptor interactions |

| Tert-butyl N-(4-hydroxy-piperidin-4-yl)carbamate | Potential enzyme inhibitor | Focused on metabolic pathways |

Propiedades

IUPAC Name |

tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYSGWPVVVBDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.